3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid is an organic compound characterized by its unique chemical structure and potential applications in medicinal chemistry. The compound is classified under benzoxazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its molecular formula is , with a CAS number of 915880-65-8, indicating its unique identity in chemical databases .
The synthesis of 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid can be approached through several methodologies, primarily focusing on the formation of the benzoxazole moiety followed by functionalization. Common synthetic routes include:
Technical details often involve the use of catalysts such as palladium or iron-based compounds to facilitate these transformations, with reaction conditions varying from refluxing in solvents like dimethylformamide to solvent-free environments .
Key structural data includes:
3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid can participate in various chemical reactions:
Technical details regarding these reactions often include conditions such as temperature control, solvent choice, and catalyst use to optimize yields and selectivity.
The mechanism of action for compounds like 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid typically involves interaction with biological targets such as enzymes or receptors. The benzoxazole scaffold is known to exhibit activity against various protein targets due to its ability to mimic natural substrates or inhibit enzyme activity.
Data from studies indicate that this compound may act by:
The compound is classified as an irritant; hence, safety precautions should be taken during handling. Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid has potential applications in:
Research continues into optimizing its efficacy and exploring new therapeutic avenues based on its structural characteristics and biological activity.
The design of 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid (PubChem CID: 6462819) incorporates a strategic pharmacophore model targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis [1] [2]. Computational studies reveal a tripartite pharmacophore architecture:
Molecular dynamics simulations demonstrate that this configuration inhibits VEGFR-2 autophosphorylation by disrupting ATP binding, with calculated binding energies of -9.8 kcal/mol, comparable to established inhibitors like sorafenib (-10.2 kcal/mol) [2] . The compound's anti-angiogenic efficacy was validated through in vitro endothelial tube formation assays, showing 83% reduction in tubule length at 10μM concentration, surpassing control groups (p<0.001) [2]. This inhibition aligns with cytosolic phospholipase A2 (cPLA2) suppression pathways, where benzoxazole derivatives disrupt arachidonic acid release – a precursor for pro-angiogenic eicosanoid production [2].
Table 1: Pharmacophore Features of 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic Acid for VEGFR-2 Inhibition
Pharmacophore Element | Structural Component | Binding Interaction | Bioactivity Contribution |
---|---|---|---|
Hydrophobic domain | Benzoxazole ring | π-π stacking with Phe1047 | Disrupts kinase activation loop |
Flexible linker | -S-CH₂- group | Allows 120° rotational freedom | Optimal spatial orientation |
Ionizable group | Benzoic acid | Salt bridges with Lys868/Glu885 | Competitive ATP displacement |
Adjacent phenyl ring | Meta-substituted benzene | Van der Waals contacts with Ile888 | Enhanced binding pocket occupancy |
Structural hybridization integrates key pharmacophoric elements from FDA-approved kinase inhibitors:
Table 2: Hybridization Strategy Integrating Sunitinib/Sorafenib Elements
Pharmacophoric Element | Sunitinib/Sorafenib Feature | Hybrid Implementation | Optimization Outcome |
---|---|---|---|
Kinase hinge binder | Sunitinib: Indolinone carbonyl | Benzoxazole N1 atom | Maintained H-bond with Glu917 (2.1Å) |
DFG-out pocket binder | Sorafenib: 4-chloro-3-trifluoromethylphenyl | Benzoxazole-thioether | 85% hydrophobic contact preservation |
Solubilizing group | Sorafenib: methylpiperazine | Benzoic acid | Improved log P (2.3 vs. 3.1) |
Linker geometry | Sunitinib: acetylene spacer | -S-CH₂- bridge | Enhanced torsional flexibility (ΔG = +0.8 kcal/mol) |
The benzoxazole heterocycle serves as a privileged scaffold for kinase inhibition through three mechanistic roles:
Metadynamics simulations confirm the benzoxazole core stabilizes the αC-helix in an "out" conformation, preventing kinase activation through allosteric effects. This mechanism shows complementarity with cPLA2 inhibition, where benzoxazole derivatives disrupt membrane translocation by competing with calcium-binding domains [2] [4].
Table 3: Benzoxazole-Mediated Interactions in Kinase ATP-Binding Sites
Benzoxazole Feature | Target Residue | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
N1 atom | VEGFR-2 Glu917 | H-bond acceptor | -3.2 |
C2-thioether sulfur | VEGFR-2 Cys1045 | Van der Waals + partial covalent | -4.1 |
Benzene ring | VEGFR-2 Phe1047 | π-π stacking | -2.8 |
Oxazole oxygen | cPLA2 Tyr96 | H-bond acceptor | -1.9 |
Fused ring system | Hydrophobic pocket | Shape complementarity | -5.6 |
The strategic incorporation of benzoxazole demonstrates enhanced kinase inhibition selectivity over structurally similar scaffolds. Comparative studies show 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid exhibits 12-fold greater potency against VEGFR-2 than its benzothiazole analog, attributed to benzoxazole's optimal electronegativity (O atom vs. S) for interacting with the gatekeeper residue [10]. This validates benzoxazole as a superior core for anti-angiogenic kinase inhibitor development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1